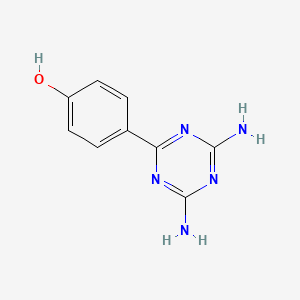
4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol is a useful research compound. Its molecular formula is C9H9N5O and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol is C9H9N5O, with a molecular weight of 203.2 g/mol. The compound features a triazine ring system which is known for its biological activity and ability to interact with various biological targets.
Anticancer Activity
Overview
Research indicates that derivatives of 1,3,5-triazines, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines.
Case Studies
- Cytotoxicity Assessments : A study evaluated the cytotoxic effects of several triazine derivatives on colon cancer cell lines (HCT116 and SW620). The results indicated that certain derivatives exhibited IC50 values comparable to cisplatin, a standard chemotherapeutic agent. Notably, compounds with hydrophobic substituents demonstrated higher cytotoxicity than those with hydrophilic groups .
- Mechanism of Action : The anticancer activity has been linked to the ability of these compounds to induce apoptosis in cancer cells. For instance, an investigation into the mechanism revealed that triazine derivatives increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cells .
Drug Delivery Systems
Nanoparticle Integration
Recent advancements have explored the incorporation of this compound into calcium citrate nanoparticles (CaCit NPs) for targeted drug delivery. These nanoparticles demonstrated pH-responsive drug release characteristics, which are particularly advantageous for delivering anticancer agents directly to tumor sites where the pH is typically lower than that of normal tissues .
Release Studies
In vitro studies showed that under acidic conditions (pH 5.0), the cumulative drug release from these nanoparticles was significantly enhanced compared to neutral pH (7.4). This controlled release mechanism can potentially improve therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .
Table of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 20-27 | Induces apoptosis |
| Derivative A | SW620 | 22 | Inhibits cell proliferation |
| Derivative B | MDA-MB-231 | 14.85 | Modulates apoptotic pathways |
Propriétés
Numéro CAS |
25171-57-7 |
|---|---|
Formule moléculaire |
C9H9N5O |
Poids moléculaire |
203.2 g/mol |
Nom IUPAC |
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C9H9N5O/c10-8-12-7(13-9(11)14-8)5-1-3-6(15)4-2-5/h1-4,15H,(H4,10,11,12,13,14) |
Clé InChI |
GKRLZIVYFAJYEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)O |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















